Cas no 907565-13-3 (N,S-Carboxymethyl Cysteine HCl)

N,S-Carboxymethyl Cysteine HCl 化学的及び物理的性質

名前と識別子

-

- N,S-Carboxymethyl Cysteine

- Carbocisteine Impurity 12

- (R)-2-((carboxymethyl)amino)-3-((carboxymethyl)thio)propanoicacidhydrochloride

- "N,S-Carboxymethyl Cysteine Hydrochloride"

- (2R)-2-[(Carboxymethyl)amino]-3-[(carboxymethyl)sulfanyl]propanoic Acid

- Alanine, N-(carboxymethyl)-3-(carboxymethylthio)- (5CI)

- N,S-(Dicarboxymethyl)cysteine

- N,S-Carboxymethyl Cysteine HCl

-

- インチ: 1S/C7H11NO6S/c9-5(10)1-8-4(7(13)14)2-15-3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1

- InChIKey: RELSCHWLFFGWGD-BYPYZUCNSA-N

- ほほえんだ: [C@@H](C(=O)O)(CSCC(=O)O)NCC(=O)O

じっけんとくせい

- ゆうかいてん: NA

- ふってん: NA

N,S-Carboxymethyl Cysteine HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | IC171130-10 mg |

N,S-Carboxymethyl cysteine hydrochloride |

907565-13-3 | 10mg |

$471.20 | 2023-01-04 | ||

| Biosynth | IC171130-5 mg |

N,S-Carboxymethyl cysteine hydrochloride |

907565-13-3 | 5mg |

$277.20 | 2023-01-04 | ||

| Biosynth | IC171130-25 mg |

N,S-Carboxymethyl cysteine hydrochloride |

907565-13-3 | 25mg |

$942.75 | 2023-01-04 |

N,S-Carboxymethyl Cysteine HCl 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

Related Articles

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

N,S-Carboxymethyl Cysteine HClに関する追加情報

N, S-Carboxymethyl Cysteine HCl: A Versatile Compound in Chemical and Pharmaceutical Research

N, S-Carboxymethyl Cysteine HCl (CAS No. 907565-13-3) is a multifunctional compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique properties and potential applications. This compound, also known as N, S-dicarboxymethyl cysteine hydrochloride, is a derivative of cysteine, a sulfur-containing amino acid that plays a crucial role in various biological processes.

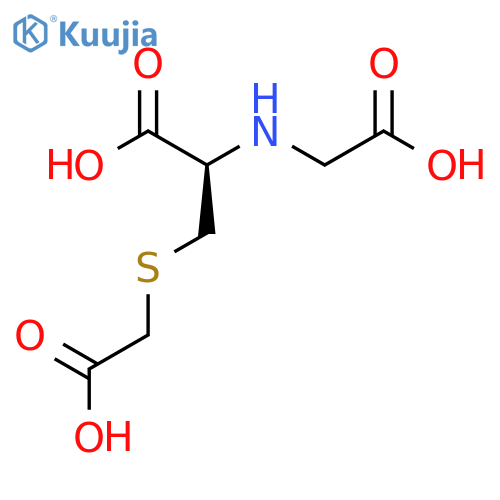

The chemical structure of N, S-Carboxymethyl Cysteine HCl features a cysteine backbone with carboxymethyl groups attached to both the nitrogen and sulfur atoms. This modification imparts several advantageous properties to the molecule, including enhanced solubility in water and improved stability under various conditions. These characteristics make it an attractive candidate for a wide range of applications, from basic research to drug development.

Recent studies have highlighted the potential of N, S-Carboxymethyl Cysteine HCl in various therapeutic areas. One notable application is its use as a precursor in the synthesis of novel drugs and drug delivery systems. The carboxymethyl groups provide reactive sites for further chemical modifications, enabling the creation of conjugates with specific targeting ligands or therapeutic agents. This versatility has led to its exploration in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

In addition to its role in drug synthesis, N, S-Carboxymethyl Cysteine HCl has shown promise in the field of antioxidant research. Cysteine derivatives are known for their ability to scavenge free radicals and protect cells from oxidative damage. Studies have demonstrated that N, S-Carboxymethyl Cysteine HCl exhibits potent antioxidant activity, making it a valuable tool in investigating the mechanisms of oxidative stress and its implications in various diseases.

The biocompatibility and low toxicity of N, S-Carboxymethyl Cysteine HCl further enhance its appeal for use in biomedical applications. Its ability to form stable complexes with metal ions has also been explored for potential use in chelation therapy and as a contrast agent in medical imaging techniques such as MRI (Magnetic Resonance Imaging). These properties make it a versatile compound with broad applications in both diagnostic and therapeutic settings.

In the realm of materials science, N, S-Carboxymethyl Cysteine HCl has been investigated for its potential use in the development of biomimetic materials and coatings. The presence of carboxyl groups allows for the formation of strong hydrogen bonds with other molecules, which can be exploited to create self-assembling structures with unique physical and chemical properties. This has led to its consideration in the design of advanced materials for tissue engineering and drug delivery systems.

The synthesis of N, S-Carboxymethyl Cysteine HCl involves several well-established chemical reactions. Typically, cysteine is first reacted with chloroacetic acid to form the carboxymethylated derivative, followed by hydrochloric acid treatment to produce the final product. The process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In conclusion, N, S-Carboxymethyl Cysteine HCl (CAS No. 907565-13-3) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for various therapeutic and diagnostic uses. As research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

907565-13-3 (N,S-Carboxymethyl Cysteine HCl) 関連製品

- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)

- 1448027-84-6({4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylsulfamoyl}dimethylamine)

- 1342597-96-9(3-(1,4-diazepan-1-yl)-1,1,1-trifluoropropan-2-ol)

- 1804434-07-8(6-Hydroxy-2-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonamide)

- 1807105-18-5(Ethyl 2-chloro-3-methyl-5-nitrophenylacetate)

- 131740-09-5(Flavopiridol hydrochloride)

- 20933-67-9(2-Thioxothiazolidine-4-carboxylic Acid)

- 2171145-47-2(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)

- 1565354-67-7(Carbamic acid, N-(3-bromo-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester)

- 898408-33-8(7-butyl-8-{4-(4-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)